2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
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Description
2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.14159610 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound’s structure, which includes a 1,3-dimethyl-1h-pyrazole and a piperazine moiety, suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to definitively state which biochemical pathways are affected by VU0490898-1/F2447-0209. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also interact with multiple pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence the action of vu0490898-1/f2447-0209 .
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-11-13(21(2)20-12)17(24)22-7-9-23(10-8-22)18-19-16-14(25-3)5-4-6-15(16)26-18/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDKQHOHWGHVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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